N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Description
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with a pyridine-4-carboxamide moiety. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of thiazole derivatives, which are known for antimicrobial, anti-inflammatory, and cardioprotective activities .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-4-2-11(3-5-13)14-10-22-16(18-14)19-15(20)12-6-8-17-9-7-12/h2-10H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJPHMZCLHQBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the pyridine and methoxyphenyl groups. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiazole and pyridine compounds exhibit significant anticancer properties. For instance, a study demonstrated that pyridinyl-thiazolyl carboxamide derivatives inhibited angiogenesis, a critical process in tumor growth and metastasis. Specifically, one compound showed comparable efficacy to Vandetanib, a known angiogenesis inhibitor, in suppressing colony formation and migration of endothelial cells (HUVECs) .
Table 1: Summary of Anticancer Activity Studies
Antifungal Properties
This compound also shows potential as an antifungal agent. A series of related compounds were synthesized and tested against various phytopathogenic fungi, demonstrating moderate antifungal activity. Some derivatives exhibited over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL, outperforming commercial fungicides .
Table 2: Antifungal Activity Overview
| Compound Name | Target Fungi | Inhibition Percentage | Reference |
|---|---|---|---|
| Derivative A | Gibberella zeae | >50% at 100 µg/mL | |
| Derivative B | Fusarium oxysporum | Moderate |
Herbicidal Activity
Compounds similar to this compound have been explored for their herbicidal properties. Novel thiazole derivatives were synthesized with the aim of targeting D1 protease in plants, which is crucial for the regulation of plant growth and development . These compounds showed promising herbicidal activity in preliminary tests.
Table 3: Herbicidal Activity Findings
| Compound Name | Target Enzyme | Activity Level | Reference |
|---|---|---|---|
| Thiazole Derivative X | D1 Protease | High | |
| Thiazole Derivative Y | D1 Protease | Moderate |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. SAR studies have revealed that modifications in the thiazole or pyridine rings can significantly influence biological activity. For example, substituents on the aromatic rings can enhance binding affinity to biological targets or improve solubility .
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations
Substituent Effects on Bioactivity :
- The 4-methoxyphenyl group, present in both the target compound and the cardioprotective analog , is associated with enhanced activity in hypoxia models, suggesting its role in redox modulation or mitochondrial interaction.
- Replacing the pyridine-4-carboxamide with pyridin-2-amine (as in ) shifts activity toward antiproliferative effects, likely due to altered binding kinetics with kinase targets.
- Sulfonyl and piperidine groups (e.g., ) may improve pharmacokinetic properties, such as solubility and half-life, though specific data are lacking.
Enzyme Selectivity: Thiazole derivatives with acetamide side chains (e.g., 6a ) exhibit non-selective COX inhibition, whereas phenolic substituents (e.g., 6b) favor COX-2 selectivity. This highlights the critical role of electron-donating/withdrawing groups in enzyme interaction.
Cardioprotective vs. Anti-inflammatory Profiles :
- The tetrahydro-azepin hydrazine analog outperforms reference drugs like Levocarnitine, likely due to synergistic effects between the methoxyphenyl and hydrazine moieties in mitigating oxidative stress.
Q & A
Q. What are the key steps in synthesizing N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves:
Thiazole ring formation : Reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions (e.g., K₂CO₃) .
Amide coupling : Using coupling agents like EDCI to link the thiazole intermediate with pyridine-4-carboxylic acid derivatives .
Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >95% purity. Recrystallization in ethanol/water mixtures is also effective .
Characterization : NMR (¹H/¹³C) confirms structural integrity, while mass spectrometry (HRMS) validates molecular weight .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated via nonlinear regression .
- Enzyme inhibition : Fluorescence-based assays for COX/LOX inhibition, comparing activity to reference inhibitors (e.g., indomethacin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
-
Structural modifications : Introduce substituents (e.g., halogens, methyl groups) on the methoxyphenyl or pyridine rings. For example:
Modification Site Example Derivative Observed Impact Methoxyphenyl Replace -OCH₃ with -CF₃ Increased lipophilicity, enhancing membrane permeability Thiazole C2 Substitute with -NH₂ Improved hydrogen bonding with target enzymes -
Computational modeling : Use Schrödinger Suite for docking studies to predict binding affinities with targets like COX-2 or kinases .
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Validate target engagement : Use surface plasmon resonance (SPR) to measure direct binding kinetics (KD, kon/koff) .
- Cross-laboratory replication : Collaborate to test compounds under identical protocols, ensuring data reproducibility .
Q. What advanced techniques elucidate its mechanism of action at the molecular level?
Methodological Answer:
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., 15-LOX) to resolve binding modes (PDB deposition recommended) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Q. How can analytical methods (e.g., HPLC) be optimized for stability studies?
Methodological Answer:
- Degradation profiling : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products.
- Mobile phase optimization : Adjust pH (e.g., 0.1% formic acid) to enhance peak resolution for polar metabolites .
- Forced degradation : Expose to UV light, H₂O₂, or acidic/alkaline conditions to simulate hydrolytic/oxidative pathways .
Critical Analysis of Research Gaps
- Pharmacokinetic profiling : Limited data on oral bioavailability or metabolic pathways (suggest in vivo PK/PD studies) .
- Off-target effects : Use proteome-wide affinity chromatography to identify unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
